![molecular formula C17H21N3O B500623 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline CAS No. 918933-13-8](/img/structure/B500623.png)
2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline is a chemical compound that belongs to the class of arylpiperazines. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline typically involves multiple steps. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the piperazine ring to the aromatic amine.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the piperazine ring.
Reduction: Typically involves the reduction of nitro groups to amines.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as platinum-carbon. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organic compounds.
Biology: Studied for its interactions with alpha1-adrenergic receptors, which are significant in various physiological processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by binding to alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, 2-[4-(2-Methoxyphenyl)-1-piperazinyl]aniline can modulate various physiological responses, making it a potential therapeutic agent .
Comparison with Similar Compounds
- Trazodone
- Naftopidil
- Urapidil
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h2-9H,10-13,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIYNIDQOTOJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
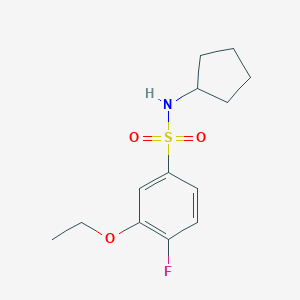
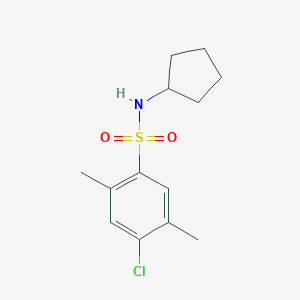
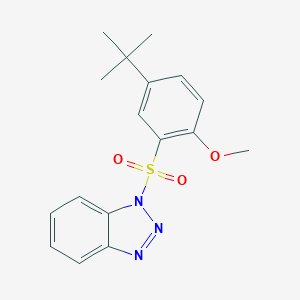
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500549.png)
![1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500550.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500551.png)
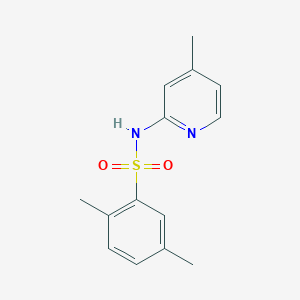
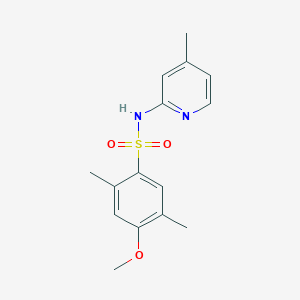
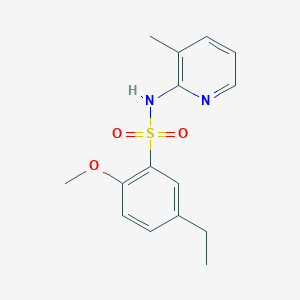

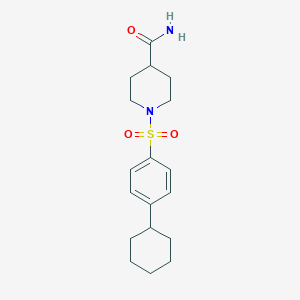
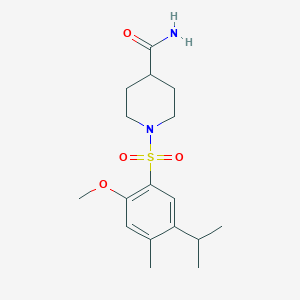
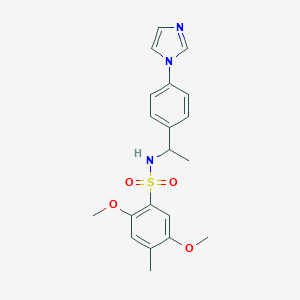
![4-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500563.png)
